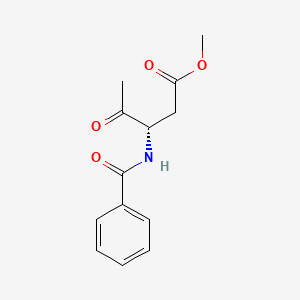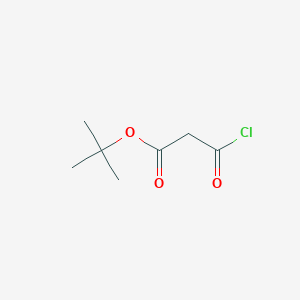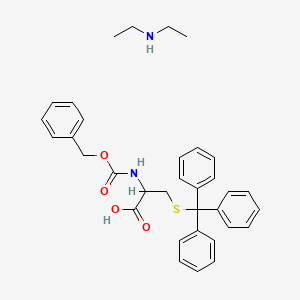![molecular formula C21H57Si6Y B14636006 Yttrium tris[bis(trimethylsilyl)methanide] CAS No. 53668-81-8](/img/structure/B14636006.png)
Yttrium tris[bis(trimethylsilyl)methanide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium tris[bis(trimethylsilyl)methanide] is an organometallic compound with the chemical formula [((CH₃)₃Si)₂N]₃Y. This compound is known for its unique properties and applications in various fields, including chemistry and materials science. It is a white to off-white powder that is relatively stable at room temperature but reacts violently with water.
Vorbereitungsmethoden
Yttrium tris[bis(trimethylsilyl)methanide] can be synthesized through the reaction of yttrium chloride with bis(trimethylsilyl)amide. The reaction typically involves the following steps:
- Dissolving yttrium chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Adding bis(trimethylsilyl)amide to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Removing the solvent and by-products to obtain the pure compound.
Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Yttrium tris[bis(trimethylsilyl)methanide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced under specific conditions to yield different yttrium-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Yttrium tris[bis(trimethylsilyl)methanide] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: The compound is utilized in the deposition of yttrium-containing thin films, which are important in the semiconductor industry.
Biology and Medicine:
Industry: It is used in the production of advanced materials with specific properties, such as high-temperature superconductors and specialized ceramics.
Wirkmechanismus
The mechanism by which yttrium tris[bis(trimethylsilyl)methanide] exerts its effects involves its ability to form stable complexes with various organic and inorganic molecules. The trimethylsilyl groups provide steric protection, allowing the yttrium center to interact with specific molecular targets. This interaction can facilitate catalytic processes, enhance reaction selectivity, and improve the efficiency of certain chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Yttrium tris[bis(trimethylsilyl)methanide] can be compared with other similar compounds, such as:
- Samarium tris[bis(trimethylsilyl)methanide]
- Lithium bis(trimethylsilyl)amide
- Potassium bis(trimethylsilyl)amide
These compounds share similar structural features but differ in their reactivity and applications. For example, samarium tris[bis(trimethylsilyl)methanide] is used in different catalytic processes, while lithium and potassium bis(trimethylsilyl)amides are commonly used as strong bases in organic synthesis. The uniqueness of yttrium tris[bis(trimethylsilyl)methanide] lies in its specific applications in materials science and its ability to form stable complexes with a wide range of molecules.
Eigenschaften
CAS-Nummer |
53668-81-8 |
|---|---|
Molekularformel |
C21H57Si6Y |
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
trimethyl(trimethylsilylmethyl)silane;yttrium(3+) |
InChI |
InChI=1S/3C7H19Si2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
JKCVDKDNVHBNKY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.C[Si](C)(C)[CH-][Si](C)(C)C.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


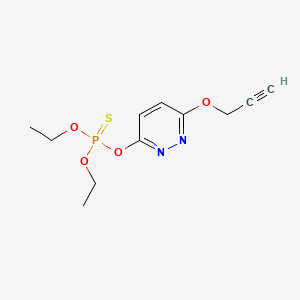
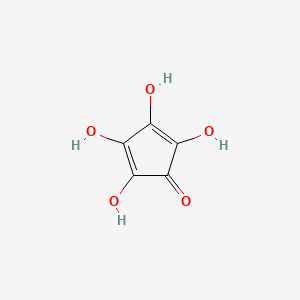
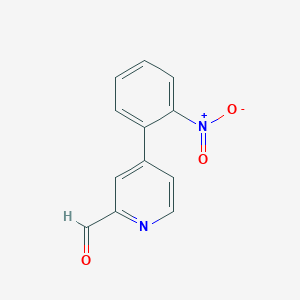
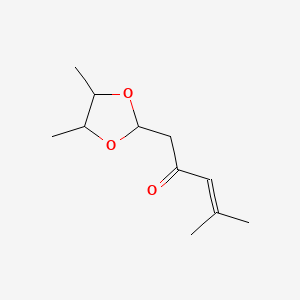
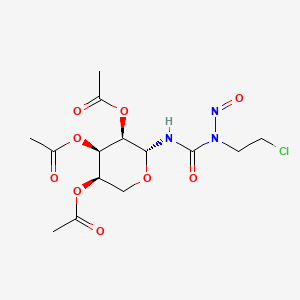
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
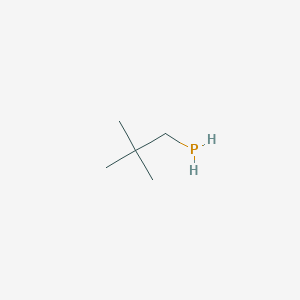
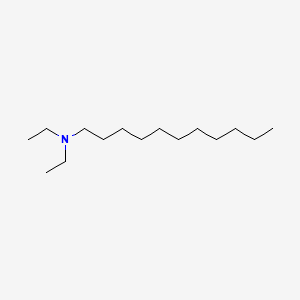
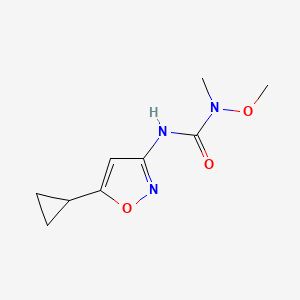
![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
